3-Methoxy-5-methyl-2-nitrophenol
CAS No.:
Cat. No.: VC15991114
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO4 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 3-methoxy-5-methyl-2-nitrophenol |
| Standard InChI | InChI=1S/C8H9NO4/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,10H,1-2H3 |
| Standard InChI Key | AJVCZLVJSCBPDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O |
Introduction
3-Methoxy-5-methyl-2-nitrophenol is an organic compound belonging to the nitrophenol family. It features a phenolic ring with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to it. The molecular formula of this compound is C₈H₉NO₄, and its molecular weight is approximately 183.16 g/mol . It typically appears as a pale yellow solid and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
Synthesis Methods
Several methods have been developed for synthesizing 3-Methoxy-5-methyl-2-nitrophenol. While specific synthesis protocols are not detailed in the available literature, the compound's structure suggests that it could be synthesized through nitration and methylation reactions of phenolic precursors.
Comparison with Similar Compounds
3-Methoxy-5-methyl-2-nitrophenol shares structural similarities with other nitrophenols but has distinct properties due to its specific functional group arrangement. A comparison with similar compounds highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-5-nitrophenol | Methoxy and nitro groups | Lacks methyl substitution at position 5 |
| 4-Methoxy-2-nitrophenol | Methoxy and nitro groups | Different positional isomer affecting reactivity |
| 3-Methyl-4-nitrophenol | Methyl and nitro groups | Different positions leading to varied biological activity |
| 5-Methyl-2-nitrophenol | Methyl and nitro groups | Different methoxy placement affecting solubility |
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of 3-Methoxy-5-methyl-2-nitrophenol. This could involve in-depth studies on its interactions with biological systems and its efficacy in various therapeutic or agricultural contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume